molecular formula C8H10N2O B1592171 N-(4-methylpyridin-3-yl)acetamide CAS No. 52090-68-3

N-(4-methylpyridin-3-yl)acetamide

Cat. No. B1592171
CAS RN: 52090-68-3
M. Wt: 150.18 g/mol
InChI Key: WRPYDRDMRXJIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methylpyridin-3-yl)acetamide” is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for “N-(4-methylpyridin-3-yl)acetamide” is 1S/C8H10N2O/c1-6-3-4-9-5-8(6)10-7(2)11/h3-5H,1-2H3,(H,10,11) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“N-(4-methylpyridin-3-yl)acetamide” is a solid substance . It has a molecular weight of 150.18 .

Scientific Research Applications

Pharmaceutical Research

N-(4-methylpyridin-3-yl)acetamide: is a compound that can be used in the development of new pharmaceuticals. It has been studied for its potential as an active pharmaceutical ingredient (API) due to its structural similarity to compounds known for their therapeutic effects .

Material Science

In material science, this compound can contribute to the synthesis of novel materials with specific electrical or optical properties. Its pyridine moiety can interact with various substrates, potentially leading to new discoveries in material conductivity or fluorescence .

Chemical Synthesis

This compound serves as a building block in chemical synthesis. It can be used to create complex molecules through various reactions, including coupling reactions that form carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds .

Chromatography

In chromatography, N-(4-methylpyridin-3-yl)acetamide can be utilized as a standard or reference compound. Its unique chemical properties allow it to be used in method development and calibration of analytical instruments .

Analytical Chemistry

Analytical chemists may use N-(4-methylpyridin-3-yl)acetamide to develop new assays or analytical methods. Its predictable interaction with other chemicals makes it a valuable tool for testing and validating analytical techniques .

Biochemical Reagents

As a biochemical reagent, this compound can be used in research labs to study enzyme kinetics or receptor-ligand interactions. Its structure allows it to bind to certain proteins, making it useful for probing biological pathways .

Cancer Research

In cancer research, derivatives of N-(4-methylpyridin-3-yl)acetamide are explored for their potential to inhibit tyrosine kinases, enzymes that are often overactive in cancer cells. This could lead to the development of new cancer therapies .

Neuroscience

In neuroscience, this compound’s ability to cross the blood-brain barrier could be harnessed to deliver therapeutic agents to the brain. It could be modified to carry drugs that treat neurological disorders .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This indicates that it may be harmful if swallowed and may cause eye irritation .

properties

IUPAC Name

N-(4-methylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-4-9-5-8(6)10-7(2)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPYDRDMRXJIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609801
Record name N-(4-Methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyridin-3-yl)acetamide

CAS RN

52090-68-3
Record name N-(4-Methyl-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52090-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To solution of 3-amino-4-methylpyridine (540.2 mg, 5.0 mmol, 1 equiv) in dichloromethane (20 mL) was added pyridine (0.8 mL, 10.0 mmol, 2 equiv) and acetic anhydride (0.57 mL, 6.0 mmol, 1.2 equiv). The resultant solution was stirred at room temperature for 16 h and concentrated in vacuo to provide a crude residue. The residue was diluted with dichloromethane (200 mL), and washed with saturated sodium bicarbonate aqueous solution (50 mL) and brine (50 mL). The organic layer was separated, dried over sodium sulfate, and concentrated in vacuo to yield 3-acetylamino-4-methylpyridine (400.2 mg) as yellow solid which was used without further purification.
Quantity
540.2 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylpyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylpyridin-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylpyridin-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylpyridin-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-methylpyridin-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methylpyridin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.